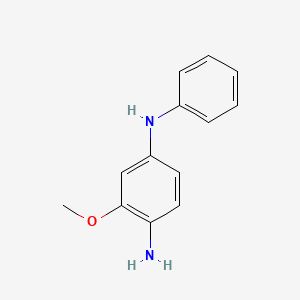

3-Methoxy-N1-phenylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCQHFPBXQZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346393 | |

| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-10-8 | |

| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-N4-phenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Evolution of Research Focus

The history of 3-Methoxy-N1-phenylbenzene-1,4-diamine is intrinsically linked to the development of synthetic dyes in the 19th and 20th centuries. The discovery of the diazotization reaction by Peter Griess in 1858 laid the foundation for the vast field of azo dye chemistry. youtube.comcolorfuldyes.com Azo dyes became the largest and most versatile class of synthetic colorants, finding widespread use in the textile, leather, and paper industries. youtube.comcolorfuldyes.com

Within this context, specific aromatic amines were developed and commercialized as "Azoic Diazo Components" to produce a wide spectrum of colors. 3-Methoxy-N1-phenylbenzene-1,4-diamine was designated as C.I. Azoic Diazo Component 47 . This classification highlights its established role as a key ingredient in the production of azoic dyes, which are formed directly on the fiber by applying a diazo component and a coupling component.

The research focus on this compound has historically been application-driven, centered on optimizing its synthesis and its performance as a dye precursor. The evolution of research in this area has been influenced by the demand for new colors, improved dye properties such as lightfastness and wash-fastness, and more efficient and environmentally benign manufacturing processes.

While the primary application has remained in the realm of dye chemistry, the fundamental reactivity of substituted phenylenediamines has led to their exploration in other areas of chemical science, although specific research on 3-Methoxy-N1-phenylbenzene-1,4-diamine in these alternative fields is not extensively documented.

Broad Academic Context and Future Research Potential

Strategies for the Chemical Synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine

The synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine, a substituted aromatic diamine, can be approached through several modern synthetic strategies. These methods leverage transition-metal catalysis, nucleophilic substitution, and reduction pathways to construct the core molecular framework.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which is central to the synthesis of the target molecule. A plausible synthetic route involves the sequential amination of a dihalogenated anisole (B1667542) derivative. For instance, a starting material like 1,4-dichloro-2-methoxybenzene could be coupled first with aniline (B41778) and subsequently with an ammonia (B1221849) equivalent (or vice versa) to yield the desired product.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is crucial for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine (B1218219) ligands are commonly employed. Various palladium systems have proven effective for C-N bond formation, including those based on Pd(OAc)₂ and Pd₂(dba)₃ precursors combined with specialized ligands. nih.govlookchem.comresearchgate.net The use of advanced palladacycle precatalysts can also offer high yields with low catalyst loadings. researchgate.net

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Palladacycles | nih.govresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃), RuPhos, other bulky phosphine ligands | nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, LiN(SiMe₃)₂, NaOtBu | nih.govresearchgate.net |

| Solvent | N,N-Dimethylacetamide (DMA), Toluene, Dioxane | nih.gov |

| Temperature | Room temperature to 120°C | nih.gov |

Nucleophilic aromatic substitution (SₙAr) provides an alternative, transition-metal-free approach to forming aryl-amine bonds. The classical SₙAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer intermediate. nih.gov This pathway is typically favored when the aromatic ring is activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.govnih.gov

For a substrate like 3-methoxy-N1-phenylbenzene-1,4-diamine, which lacks strong electron-withdrawing activators, classical SₙAr conditions are challenging. However, recent studies have shown that SₙAr reactions can also proceed through a concerted mechanism, bypassing the need for a stabilized Meisenheimer complex. nih.gov Furthermore, specific methodologies have been developed for the amination of methoxy arenes, which are traditionally poor SₙAr substrates due to the methoxy group being a poor leaving group. ntu.edu.sg An innovative protocol utilizes a sodium hydride-lithium iodide (NaH-LiI) composite to facilitate the intramolecular amination of methoxy arenes, suggesting a potential pathway for constructing related structures. ntu.edu.sg This method could be adapted for an intermolecular variant under specific conditions.

A hypothetical SₙAr synthesis could start from a di-substituted precursor, such as 1-fluoro-4-chloro-2-methoxybenzene, where the fluoride (B91410) is displaced first by one amine, followed by the displacement of the chloride by the second amine under more forcing conditions.

| Pathway | Mechanism | Substrate Requirement | Key Features | Reference |

|---|---|---|---|---|

| Classical SₙAr | Stepwise (Addition-Elimination) | Strong electron-withdrawing group (e.g., -NO₂) ortho/para to leaving group. | Proceeds via a stable Meisenheimer complex. | nih.govnih.gov |

| Concerted SₙAr | Concerted (Single transition state) | Less stringent; applicable to less activated systems. | Avoids a high-energy dearomatized intermediate. | nih.gov |

| NaH-LiI Mediated | Concerted Nucleophilic Substitution | Methoxy arenes with tethered amine nucleophiles. | Enables substitution of a poor leaving group (-OMe). | ntu.edu.sg |

Reduction of a nitro group is a fundamental and reliable method for introducing an amino group onto an aromatic ring. A robust strategy for synthesizing 3-Methoxy-N1-phenylbenzene-1,4-diamine involves the synthesis of a nitro-substituted precursor, N-(4-methoxy-2-nitrophenyl)aniline, followed by its reduction.

The synthesis of the nitro-aromatic intermediate can be achieved via SₙAr, where the nitro group acts as a powerful activating group. For example, 2,4-dinitroanisole (B92663) could be reacted with aniline, followed by selective reduction of one nitro group and subsequent functionalization. A more direct route would be the coupling of 4-methoxy-2-nitroaniline (B140478) with a phenyl donor.

Once the nitro precursor is obtained, the nitro group can be reduced to the corresponding primary amine using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. chemicalbook.com Other common reducing agents include metals in acidic media (e.g., SnCl₂, Fe/HCl) or transfer hydrogenation techniques. The choice of reducing agent can be critical to avoid side reactions, especially if other reducible functional groups are present in the molecule. Reductive amination itself is a powerful tool for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netstudylib.net While not a direct route to the target compound in one step, it could be employed in a multi-step sequence to build the desired structure. chemrxiv.org

| Reagent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Ethanol or Ethyl Acetate solvent, room temp., 1-50 atm H₂ | Clean reaction, high yield, catalyst can be recycled. | chemicalbook.com |

| SnCl₂ / HCl | Concentrated HCl, often with heating. | Effective and widely used, tolerates some functional groups. | N/A |

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux. | Inexpensive, suitable for large-scale synthesis. | N/A |

| Sodium Borohydride (NaBH₄) | Used with a catalyst like NiCl₂ or Pd/C. | Milder conditions compared to catalytic hydrogenation. | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov While no direct MCR for the synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine has been reported, the potential exists to design such a convergent strategy.

MCRs like the Ugi or Passerini reactions are powerful for generating peptide-like structures and other complex scaffolds. researchgate.net A hypothetical MCR approach could involve a building block derived from 2-methoxy-1,4-phenylenediamine, which could then participate in a reaction with an aldehyde and an isocyanide, for example. Another possibility involves palladium-catalyzed multicomponent reactions, which can combine radical and polar steps to achieve novel transformations, such as the carboamination of dienes. beilstein-journals.org The development of a novel MCR for the target molecule would represent a significant advancement, enabling rapid access to the core structure and its analogues from simple, readily available starting materials.

Derivatization and Functionalization Strategies

The presence of two chemically distinct amine functionalities in 3-Methoxy-N1-phenylbenzene-1,4-diamine—a primary aromatic amine and a secondary diarylamine—allows for selective chemical modifications, enabling structural diversification.

The differential reactivity of the primary (-NH₂) and secondary (-NH-Ph) amines is key to achieving selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary diarylamine, allowing it to react preferentially with electrophiles under controlled conditions.

Acylation: Reaction with one equivalent of an acylating agent, such as acetyl chloride or acetic anhydride, at low temperatures would likely lead to the selective formation of the N-acylated product at the primary amine position.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) would preferentially form a sulfonamide at the more reactive primary amine.

Alkylation: Direct alkylation with alkyl halides can be difficult to control and may lead to mixtures of mono- and di-alkylated products, as well as potential N-alkylation at the secondary amine. studylib.net A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN) to yield a secondary amine. researchgate.net

Diazotization: The primary aromatic amine can be selectively converted into a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This versatile intermediate can then be transformed into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN) through Sandmeyer or related reactions, leaving the secondary amine untouched.

| Reaction Type | Electrophile/Reagent | Primary Site of Reaction | Expected Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (1 eq.) | Primary Amine (-NH₂) | N-(4-amino-2-methoxyphenyl)-N-phenylacetamide |

| Sulfonylation | Tosyl Chloride (1 eq.) | Primary Amine (-NH₂) | N-(4-amino-2-methoxyphenyl)-4-methyl-N-phenylbenzenesulfonamide |

| Reductive Amination | Benzaldehyde / NaBH₃CN | Primary Amine (-NH₂) | N¹-benzyl-3-methoxy-N⁴-phenylbenzene-1,4-diamine |

| Diazotization/Sandmeyer | 1. NaNO₂ / HCl 2. CuCl | Primary Amine (-NH₂) | N-(4-chloro-2-methoxyphenyl)aniline |

Regioselective Aromatic Ring Functionalization

The regioselective functionalization of the aromatic rings of 3-Methoxy-N1-phenylbenzene-1,4-diamine presents a synthetic challenge due to the presence of multiple activating groups: two amino groups and a methoxy group. The positions ortho and para to these groups are activated towards electrophilic substitution. However, the directing effects of these substituents can be exploited to achieve regioselectivity.

Recent advancements in synthetic chemistry have provided methods for the regioselective amination of arenes. For instance, regioselective radical arene amination has emerged as a powerful tool for the synthesis of ortho-phenylenediamines. acs.org In substrates bearing methoxy groups, this method has shown good functionalization outcomes. acs.org While the primary focus of this method has been on ortho-amination, the principles could potentially be adapted for the selective functionalization of the methoxy-substituted ring of 3-Methoxy-N1-phenylbenzene-1,4-diamine. The interplay between the directing effects of the amino and methoxy groups would be a critical factor in determining the regiochemical outcome. For example, the strong activating and ortho, para-directing nature of the amino groups would likely dominate, but the methoxy group's influence, particularly at the positions ortho to it, cannot be disregarded.

The table below summarizes the expected activating/deactivating and directing effects of the substituents on the two aromatic rings of 3-Methoxy-N1-phenylbenzene-1,4-diamine, which are crucial for predicting the outcomes of regioselective functionalization reactions.

| Ring | Substituent | Position | Activating/Deactivating Effect | Directing Effect |

| A (Methoxy-substituted) | -OCH3 | 3 | Activating | Ortho, Para |

| A (Methoxy-substituted) | -NH-Phenyl | 1 | Activating | Ortho, Para |

| A (Methoxy-substituted) | -NH2 | 4 | Activating | Ortho, Para |

| B (Phenyl) | -NH- | 1' | Activating | Ortho, Para |

Approaches to Chiral Derivatives

The synthesis of chiral derivatives of 3-Methoxy-N1-phenylbenzene-1,4-diamine can be approached through several strategies, primarily involving the introduction of chirality at one of the nitrogen atoms or through the functionalization of the aromatic rings with chiral auxiliaries. Given the diamine nature of the scaffold, methods developed for the asymmetric synthesis of other aromatic amines and diamines could be applicable.

One potential approach is the use of chiral catalysts in amination reactions. While direct asymmetric C-H amination of the pre-formed diamine is challenging, the synthesis could start from a prochiral precursor. For example, a suitably substituted nitroarene could be asymmetrically reduced to the corresponding aniline.

Another strategy involves the derivatization of the amino groups with chiral reagents to form diastereomers that can be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched diamine. Furthermore, kinetic resolution of the racemic diamine using chiral acids or enzymes could also be a viable route to obtaining chiral derivatives.

Mechanistic Investigations of Chemical Reactivity

The reactivity of 3-Methoxy-N1-phenylbenzene-1,4-diamine is largely dictated by the electron-rich nature of the molecule, conferred by the two amino groups and the methoxy substituent. This makes it susceptible to oxidation and an interesting subject for mechanistic studies.

Studies of Oxidation and Reduction Pathways

The oxidation of p-phenylenediamines is a well-studied process that typically proceeds through the formation of a radical cation, followed by a second one-electron oxidation to a quinone-diimine species. researchgate.netrsc.org The electrochemical oxidation of p-phenylenediamine (B122844) in acidic media has been shown to involve two electrons and two or three protons to yield the diimine quinone species. uco.es

For 3-Methoxy-N1-phenylbenzene-1,4-diamine, the presence of the methoxy and N-phenyl substituents would be expected to influence the redox potentials. The electron-donating methoxy group should make the molecule easier to oxidize compared to unsubstituted N-phenyl-p-phenylenediamine. The N-phenyl group, being electron-withdrawing relative to an alkyl group, would likely increase the oxidation potential. researchgate.net The oxidation process can be monitored using techniques like cyclic voltammetry, which would reveal the reversible or irreversible nature of the electron transfer steps. researchgate.net The stability of the resulting radical cation and quinone-diimine would also be influenced by the substitution pattern.

The reduction of related nitroaromatic precursors is a common synthetic route to aryl amines. mdpi.comacs.org The reduction of a corresponding dinitro- or nitroamino- precursor to 3-Methoxy-N1-phenylbenzene-1,4-diamine would likely proceed through nitroso and hydroxylamine (B1172632) intermediates.

The following table outlines the expected electrochemical behavior of 3-Methoxy-N1-phenylbenzene-1,4-diamine based on studies of related compounds.

| Process | Expected Intermediate/Product | Influencing Factors |

| First Oxidation | Radical Cation | Methoxy group (lowers potential), Phenyl group (increases potential) |

| Second Oxidation | Quinone-diimine | Stability influenced by substituents and pH |

| Reduction of Precursor | Nitroso and Hydroxylamine Intermediates | Catalyst and reaction conditions |

Theoretical Analysis of Reaction Intermediates and Transition States

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the reaction mechanisms of complex organic molecules. For N,N'-diphenyl-p-phenylenediamine, DFT calculations have been used to study the geometries and IR spectra of the parent molecule and its dehydrogenated oxidation product, N,N'-diphenyl-p-quinonediimine. stuba.sk Similar theoretical studies on 3-Methoxy-N1-phenylbenzene-1,4-diamine could elucidate the structures and energies of the radical cation and quinone-diimine intermediates formed during oxidation.

Such calculations can also be used to model the transition states of various reactions, such as electrophilic aromatic substitution or the dehydrogenation process. stuba.sk This would provide insights into the reaction kinetics and the factors that control regioselectivity. For instance, the calculated charge distribution in the molecule could help predict the most likely sites for electrophilic attack.

Proton Transfer Dynamics and Acid-Base Equilibria

The basicity of the amino groups in 3-Methoxy-N1-phenylbenzene-1,4-diamine is a key aspect of its chemical reactivity. The pKa values of the conjugate acids of the diamine will determine the protonation state of the molecule at a given pH. The methoxy group at the meta position to the primary amino group is expected to have a modest effect on its basicity, primarily through its inductive effect. quora.comstackexchange.com The p-methoxy group in p-methoxyaniline is known to increase the basicity compared to aniline due to its electron-donating resonance effect. doubtnut.com In the case of 3-Methoxy-N1-phenylbenzene-1,4-diamine, the methoxy group is meta to the primary amine and ortho to the secondary amine.

The N-phenyl group will decrease the basicity of the secondary amino group due to the delocalization of the nitrogen lone pair into the phenyl ring. Therefore, the primary amino group is expected to be the more basic of the two. Proton transfer from water to the nitrogen atoms is a key step in the hydrolysis of related p-phenylenediamine antioxidants, with the reaction being propelled by this proton transfer. acs.orgnih.gov The proton affinity of the nitrogen atoms plays a crucial role in this process. acs.orgnih.gov

The table below provides a qualitative comparison of the expected basicity of the two amino groups in 3-Methoxy-N1-phenylbenzene-1,4-diamine.

| Amino Group | Substituent Effects | Expected Relative Basicity |

| Primary (-NH2) | Methoxy group (meta, weak inductive) | More Basic |

| Secondary (-NH-Phenyl) | Phenyl group (resonance delocalization) | Less Basic |

Dehydrogenation Processes and Radical Formation Mechanisms

The dehydrogenation of N,N'-substituted p-phenylenediamines is a fundamental process in their role as antioxidants and is closely related to their oxidation pathways. researchgate.net This process involves the abstraction of a hydrogen atom from one of the nitrogen atoms to form an aminyl radical. stuba.sk Subsequent loss of a second hydrogen atom leads to the formation of a quinone-diimine.

In the case of 3-Methoxy-N1-phenylbenzene-1,4-diamine, dehydrogenation can occur at either the primary or the secondary amino group. The initial radical formation is likely to be influenced by the stability of the resulting radical. The formation of p-phenylenediamine radical cations has been extensively studied, and these species are known to be relatively stable. tue.nlrsc.orgnih.govbohrium.com The presence of the electron-donating methoxy group would be expected to further stabilize the radical cation. The unpaired electron in such radicals is delocalized over the entire molecule, as has been shown for the N,N,N',N'-tetraphenylphenylenediamine radical cation. acs.org

The mechanism of dehydrogenation can be investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect the radical intermediates. stuba.sk Theoretical calculations can also provide valuable information on the energetics of the dehydrogenation steps and the electronic structure of the resulting radicals. stuba.sk

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of the molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.gov Geometry optimization is a key application, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 3-Methoxy-N1-phenylbenzene-1,4-diamine, this process involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Common functional and basis set combinations, such as B3LYP/6-311G(d,p), are employed to ensure a balance between accuracy and computational cost. nih.gov

Conformational analysis, also performed using DFT, is crucial for understanding the molecule's three-dimensional shape and flexibility. chemrxiv.orgchemrxiv.org This involves studying the rotation around single bonds, particularly the C-N bond connecting the phenyl group to the diamine core and the C-O bond of the methoxy group. The analysis identifies different conformers (rotational isomers) and calculates their relative energies to determine the most stable conformations and the energy barriers between them. Studies on related N,N'-substituted p-phenylenediamines have demonstrated the utility of these methods in determining the precise geometries and dehydrogenation pathways of similar structures. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Calculated via DFT for Aromatic Amines and Ethers

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |

| C-N (amine) | 1.40 - 1.43 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | C-N-H (amine) | ~112° - 115° |

| C-C-C (aromatic) | ~120° | |

| C-O-C (ether) | ~118° |

Note: These are typical values derived from DFT calculations on analogous structures. The precise values for 3-Methoxy-N1-phenylbenzene-1,4-diamine would be determined through a specific DFT optimization calculation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. youtube.comajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Band Gaps for Related Aromatic Compounds

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) |

| Phenylamine Derivative | -5.2 to -5.8 | -1.0 to -1.5 | 3.7 to 4.8 |

| Diphenylamine (B1679370) Derivative | -5.0 to -5.5 | -1.2 to -1.8 | 3.2 to 4.3 |

| Methoxybenzene Derivative | -5.4 to -6.0 | -0.8 to -1.3 | 4.1 to 5.2 |

Note: These values are representative and sourced from DFT studies on analogous molecules. The exact energies for 3-Methoxy-N1-phenylbenzene-1,4-diamine would require a dedicated calculation.

The Molecular Electrostatic Potential (MEP), or Electrostatic Potential Surface (EPS), provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

For 3-Methoxy-N1-phenylbenzene-1,4-diamine, an EPS analysis would predict regions of high electron density (negative potential) around the electronegative nitrogen and oxygen atoms. researchgate.net Conversely, the hydrogen atoms of the amine groups would exhibit positive potential, making them potential sites for hydrogen bonding interactions. This analysis is invaluable for predicting how the molecule will interact with other reagents and its sites of intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. aimspress.com It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). researchgate.net

Table 3: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π* (C-C) | 5 - 15 | Lone pair delocalization into aromatic ring |

| LP (O) | π* (C-C) | 2 - 10 | Lone pair delocalization into aromatic ring |

| π (C-C) | π* (C-C) | 15 - 25 | π-conjugation within aromatic system |

Note: LP denotes a lone pair orbital. The values are illustrative of interactions found in similar aromatic amine and ether systems and provide an estimate of the electronic interactions expected within the target molecule.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also highly effective at predicting spectroscopic properties, which allows for a direct comparison and deeper interpretation of experimental data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. core.ac.uk The process involves computing the second derivatives of the energy with respect to atomic positions to determine the frequencies and intensities of the normal vibrational modes of the molecule. researchgate.net Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net

For 3-Methoxy-N1-phenylbenzene-1,4-diamine, theoretical spectroscopy can help assign specific peaks in the experimental IR and Raman spectra to particular molecular motions. researchgate.net Key vibrational modes would include N-H stretching of the amine groups, C-O-C stretching of the methoxy group, C-N stretching, and various aromatic C-H and C=C vibrations. researchgate.net

Table 4: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹, scaled) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3550 |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3450 |

| C-H Stretch (aromatic) | Phenyl Rings | 3000 - 3100 |

| C-H Stretch (aliphatic) | Methoxy (-OCH₃) | 2850 - 2980 |

| C=C Stretch (aromatic) | Phenyl Rings | 1450 - 1620 |

| N-H Bending | Amine Groups | 1550 - 1650 |

| C-O-C Asymmetric Stretch | Methoxy Group | 1220 - 1280 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

| C-H Out-of-plane Bending | Phenyl Rings | 700 - 900 |

Note: These ranges are based on DFT calculations and experimental data for analogous compounds like p-phenylenediamine and anisole derivatives.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, offering valuable insights that complement experimental data. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR chemical shifts (δ) and has shown good correlation with experimental values for a wide range of organic compounds. nih.govdergipark.org.tr

For 3-Methoxy-N1-phenylbenzene-1,4-diamine, while direct computational studies are not extensively published, predictions can be inferred from analyses of structurally similar compounds. The ¹H and ¹³C NMR chemical shifts are primarily influenced by the electron-donating effects of the amine and methoxy groups and the anisotropic effects of the aromatic rings.

¹H NMR Predictions: The protons on the aromatic rings are expected to appear in the range of 6.5 to 7.5 ppm. The N-H protons would likely exhibit broader signals, with chemical shifts highly dependent on solvent and concentration. The methoxy group (-OCH₃) protons are anticipated to be a sharp singlet, typically appearing around 3.8-3.9 ppm. nih.gov

¹³C NMR Predictions: The aromatic carbons will resonate in the typical 110-150 ppm region. The carbon atom directly attached to the methoxy group is expected to be significantly deshielded due to the electronegativity of the oxygen atom, while the methoxy carbon itself typically appears around 55-60 ppm. nih.govresearchgate.net Carbons ortho and para to the electron-donating amine and methoxy groups are expected to be shielded (shifted to lower ppm values) compared to those in unsubstituted benzene (B151609).

The table below presents hypothetical ¹³C NMR chemical shifts for key carbon atoms, estimated based on computational studies of analogous methoxy and phenylamine-substituted compounds. nih.govresearchgate.net

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-OCH₃ | ~56 | Typical range for methoxy carbons on an aromatic ring. researchgate.net |

| C-Methoxy | ~150 | Ipso-carbon attached to the electron-withdrawing oxygen. |

| C-NH₂ | ~142 | Ipso-carbon attached to the nitrogen of the primary amine. |

| C-NH-Ph | ~138 | Ipso-carbon attached to the nitrogen of the secondary amine. |

Electronic Absorption and Emission Spectroscopy Simulations (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for simulating electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. nih.govnih.gov These calculations help identify the nature of the transitions, such as π→π* or n→π*, which are characteristic of chromophoric systems like 3-Methoxy-N1-phenylbenzene-1,4-diamine.

The molecule possesses a donor-π-donor (D-π-D) electronic structure, where the phenylamine and methoxy-substituted aminophenyl groups act as electron donors connected through a π-conjugated system. This architecture is expected to give rise to intense π→π* transitions in the UV region.

Simulations for analogous aromatic amines and aniline derivatives show that the main absorption bands are typically governed by transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For 3-Methoxy-N1-phenylbenzene-1,4-diamine, the HOMO is expected to be localized across the entire π-system, with significant contributions from the nitrogen lone pairs, while the LUMO is likely to be a π* orbital distributed over the benzene rings.

The table below outlines the predicted UV-Vis absorption characteristics based on TD-DFT calculations performed on similar aromatic amine systems. nih.gov

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type | Description |

|---|---|---|---|

| ~300-330 | >0.6 | π→π | HOMO → LUMO transition, strong intensity. |

| ~270-290 | ~0.1 | π→π | Transitions involving deeper occupied or higher unoccupied orbitals (e.g., HOMO-1 → LUMO). |

Simulations of fluorescence would involve optimizing the geometry of the first excited state to calculate the emission energy. The D-π-D structure suggests a potential for fluorescence, though this can be influenced by factors such as conformational flexibility and solvent effects.

Theoretical Studies of Reactivity and Stability

Computational Assessment of Reaction Sites and Energetics

Computational chemistry provides critical insights into molecular reactivity by identifying the most likely sites for chemical reactions and calculating the associated energy changes. For N,N'-substituted p-phenylenediamines, a class of compounds to which 3-Methoxy-N1-phenylbenzene-1,4-diamine belongs, reactivity is often associated with their antioxidant properties. researchgate.net These compounds can act as radical scavengers by donating a hydrogen atom from one of their N-H bonds.

DFT calculations on related p-phenylenediamine antioxidants have shown that the primary mechanism of action involves consecutive dehydrogenation steps. researchgate.netresearchgate.net The first step is the abstraction of a hydrogen atom from one of the secondary amine (-NH-) groups, forming a stable aminyl radical. The stability of this radical is key to the antioxidant effectiveness. The methoxy group, being an electron-donating group, is expected to further stabilize this radical through resonance, potentially enhancing the compound's antioxidant capacity compared to unsubstituted analogues.

The most probable reaction sites are the two nitrogen atoms. The relative reactivity of the primary (-NH₂) versus the secondary (-NH-Ph) amine can be assessed by calculating the bond dissociation energies (BDE) of the N-H bonds. The site with the lower BDE will be the preferred site for hydrogen abstraction. The energetics of these dehydrogenation reactions, including the heats of formation (ΔHf) of the parent molecule and its corresponding radicals, can be calculated using semi-empirical or DFT methods to quantify their stability and antioxidant potential. researchgate.net

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intramolecular interactions play a crucial role in determining the preferred conformation and, consequently, the physical and chemical properties of a molecule. In 3-Methoxy-N1-phenylbenzene-1,4-diamine, two main types of non-covalent interactions can be computationally investigated: hydrogen bonding and π-π stacking.

Intramolecular Hydrogen Bonding: The presence of a methoxy group ortho to an amine group creates the possibility for an intramolecular hydrogen bond between the amine hydrogen and the methoxy oxygen (N-H···O). Theoretical studies on similar systems, such as 3-amino-4-methoxy benzamide, have confirmed the existence of such weak hydrogen bonds through structural parameter analysis and Natural Bond Orbital (NBO) analysis. ias.ac.in This interaction can lead to the formation of a stable, quasi-six-membered ring, which planarizes a portion of the molecule and restricts conformational freedom. ias.ac.inresearchgate.net The energy of this hydrogen bond is typically weak but significant enough to influence the molecular geometry and vibrational spectra. ul.pt

π-π Stacking: The molecule contains two phenyl rings, which could potentially interact via π-π stacking. However, due to the covalent linkage through the diamine bridge, a conventional parallel-stacked geometry is unlikely. More probable is an intramolecular T-shaped or parallel-displaced interaction if the molecule adopts a folded conformation. Computational studies on other systems with multiple phenyl rings reveal that such intramolecular π-π interactions can reinforce molecular rigidity and influence electronic properties. rsc.org Dispersion-corrected DFT methods are essential for accurately modeling these stacking interactions, which are primarily driven by van der Waals forces. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics (if applicable for related systems)

While specific molecular dynamics (MD) simulations for 3-Methoxy-N1-phenylbenzene-1,4-diamine are not prominent in the literature, this computational technique is highly applicable to understanding its conformational dynamics. MD simulations model the atomic motions of a molecule over time, providing a detailed picture of its flexibility, accessible conformations, and interactions with its environment (e.g., a solvent).

For a molecule like 3-Methoxy-N1-phenylbenzene-1,4-diamine, key dynamic behaviors to investigate would include:

Amine Group Inversion: The pyramidal inversion at the nitrogen centers.

Methoxy Group Rotation: Rotation around the C-O bond of the methoxy substituent.

Hydrogen Bond Dynamics: The formation and breaking of the potential intramolecular N-H···O hydrogen bond over the simulation time.

Such simulations, often coupled with quantum mechanical methods in QM/MM approaches, can provide insights into how the molecule's shape fluctuates, which is crucial for understanding its interaction with other molecules, such as in molecular docking studies or when analyzing its behavior in solution. nih.govresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties. The subject compound, with its donor-π-donor (D-π-D) architecture, is a candidate for possessing such properties. Computational chemistry, specifically DFT, is a standard tool for predicting the NLO response of molecules by calculating the static and frequency-dependent hyperpolarizabilities. nih.gov

The key NLO parameters are:

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an electric field.

First Hyperpolarizability (β): Related to second-order NLO phenomena like second-harmonic generation. A non-zero β value requires a molecule to be non-centrosymmetric.

Second Hyperpolarizability (γ): Related to third-order NLO phenomena, such as third-harmonic generation and two-photon absorption. nih.gov

Computational studies on various D-π-A, D-π-D, and A-π-A systems have shown that enhancing the strength of donor/acceptor groups and extending the π-conjugation length generally increases the hyperpolarizability values. nih.govnih.gov For 3-Methoxy-N1-phenylbenzene-1,4-diamine, the two amine groups act as donors. The introduction of the methoxy group further enhances the donor strength of one of the rings. DFT calculations using appropriate functionals (like CAM-B3LYP or ωB97X-D) and basis sets can provide reliable predictions of its NLO response, guiding the design of new materials for optical applications. researchgate.net

Role in Advanced Materials Science Research and Chemical Design

Precursor in Polymer Chemistry and Macromolecular Design

The bifunctional nature of 3-Methoxy-N1-phenylbenzene-1,4-diamine, possessing two reactive amine groups, makes it a prime candidate as a monomer for the synthesis of advanced polymers. Its incorporation into polymer chains can significantly influence their structure and properties.

Design Principles for Conjugated Polymers (e.g., Polyanilines)

The design of conjugated polymers, such as polyanilines, often involves the strategic placement of substituent groups on the monomer unit to tune the final properties of the polymer. The presence of a methoxy (B1213986) (-OCH3) group in 3-Methoxy-N1-phenylbenzene-1,4-diamine is a key design element. Methoxy groups are known to be electron-donating, which can increase the electron density of the polymer backbone. This, in turn, can lower the oxidation potential of the polymer, making it easier to dope (B7801613) and potentially enhancing its electrical conductivity.

Furthermore, the position of the methoxy group and the phenylamine substituent influences the steric interactions between monomer units during polymerization. This can affect the planarity of the resulting polymer chain, a critical factor for effective π-orbital overlap and, consequently, charge transport. Research on substituted anilines has shown that while substituents can enhance solubility, they may also introduce steric hindrance that disrupts conjugation and lowers conductivity. researchgate.net Therefore, the specific substitution pattern of 3-Methoxy-N1-phenylbenzene-1,4-diamine represents a trade-off between processability and electronic properties.

Investigation as a Monomer in Polycondensation and Polymerization Reactions

3-Methoxy-N1-phenylbenzene-1,4-diamine can serve as a monomer in various polymerization reactions, most notably in polycondensation. rsc.orgresearchgate.netfarabi.university In these reactions, the diamine can react with dicarboxylic acids, diacid chlorides, or other bifunctional monomers to form polyamides, polyimides, or other condensation polymers. The reactivity of the two amine groups can be influenced by the electronic effects of the methoxy and phenyl substituents.

While direct studies on the polymerization of 3-Methoxy-N1-phenylbenzene-1,4-diamine are not extensively documented in publicly available literature, the principles of polycondensation of aromatic diamines are well-established. acs.orgacs.orgntu.edu.tw The reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve high molecular weight polymers. The resulting polymers would be expected to exhibit properties influenced by the incorporated methoxy- and phenyl-substituted phenylene diamine units, such as enhanced solubility and modified thermal stability. mdpi.com

| Polymerization Type | Potential Co-monomer | Resulting Polymer |

| Polycondensation | Terephthaloyl chloride | Aromatic Polyamide (Aramid) |

| Polycondensation | Pyromellitic dianhydride | Polyimide |

| Oxidative Polymerization | Ammonium persulfate | Substituted Polyaniline |

This table presents potential polymerization reactions for 3-Methoxy-N1-phenylbenzene-1,4-diamine based on the reactivity of its diamine functional groups.

Impact on Electronic Conductivity and Charge Transport within Polymeric Matrices

The incorporation of 3-Methoxy-N1-phenylbenzene-1,4-diamine into a polymer backbone is anticipated to have a significant impact on its electronic conductivity and charge transport characteristics. The electron-donating nature of the methoxy group can increase the electron density along the polymer chain, which is generally favorable for p-type (hole) conductivity. Studies on polyaniline derivatives have shown that electron-donating groups can enhance conductivity, although steric factors can sometimes counteract this effect.

Building Block for Optoelectronic and Electronic Devices

The unique electronic and structural features of 3-Methoxy-N1-phenylbenzene-1,4-diamine make it a promising building block for the synthesis of materials used in optoelectronic and electronic devices.

Application as a Core Structure in Organic Light-Emitting Diode (OLED) Precursors

Derivatives of aniline (B41778) and phenylenediamine are widely used in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as hole transport materials (HTMs). The triphenylamine (B166846) unit, which is structurally related to 3-Methoxy-N1-phenylbenzene-1,4-diamine, is a common motif in OLED materials due to its excellent hole-transporting capabilities and morphological stability.

The methoxy group, being electron-donating, can help to lower the ionization potential of molecules derived from this diamine, which is a desirable characteristic for efficient hole injection from the anode into the emissive layer of an OLED. While specific OLED precursors based on 3-Methoxy-N1-phenylbenzene-1,4-diamine are not widely reported, its structural elements are present in many high-performance organic electronic materials. lumtec.com.tw

Research into Charge Transport Layer Components in Organic Electronics

In organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), charge transport layers are crucial for efficient device operation. These layers facilitate the movement of electrons or holes to their respective electrodes. Aromatic amines and diamines are frequently investigated as components of hole transport layers (HTLs). digitellinc.com

The structure of 3-Methoxy-N1-phenylbenzene-1,4-diamine suggests its potential as a precursor for materials in HTLs. The amine groups provide the necessary functionality for charge transport, while the methoxy and phenyl groups can be used to fine-tune the material's energy levels, solubility, and morphology. The ability to form stable amorphous films is often a key requirement for charge transport layers, and the introduction of bulky or asymmetric groups, such as those in the target molecule, can help to prevent crystallization. The efficiency of charge transport in organic semiconductors is highly dependent on molecular packing and electronic coupling between molecules, factors that are directly influenced by the molecular structure. nih.govaps.org

| Property | Influence of Methoxy Group | Influence of Phenyl Group |

| Ionization Potential | Generally lowered (electron-donating) | Can be tuned by substitution |

| Solubility | Can be improved | Can be improved |

| Morphology | Can influence film-forming properties | Can disrupt packing, leading to amorphous films |

| Charge Transport | Can enhance p-type conductivity | Can affect inter-chain charge hopping |

This table summarizes the potential effects of the methoxy and phenyl substituents of 3-Methoxy-N1-phenylbenzene-1,4-diamine on the properties of derived materials for organic electronics.

Development of Materials with Specific Electronic Properties for Devices

3-Methoxy-N1-phenylbenzene-1,4-diamine serves as a specialized monomer unit for the synthesis of novel polymeric materials with tailored electronic properties. While not as extensively studied as parent compounds like aniline or p-phenylenediamine (B122844), its unique chemical structure offers specific advantages in the design of functional materials for electronic devices. The strategic placement of a methoxy (-OCH₃) group and a phenyl (-C₆H₅) group on the diamine backbone fundamentally alters the electronic and steric characteristics of the resulting polymers.

The methoxy group is a strong electron-donating group. When 3-Methoxy-N1-phenylbenzene-1,4-diamine is polymerized, this group increases the electron density along the polymer backbone. This enhanced electron density can lower the oxidation potential of the material, making it easier to form conductive charge carriers (polarons and bipolarons). Consequently, polymers derived from this monomer are investigated for applications as organic conductors, hole-transport layers in Organic Light Emitting Diodes (OLEDs), and as active components in electrochromic devices.

The presence of the N-phenyl substituent introduces significant steric hindrance, which can prevent excessive cross-linking and improve the processability and solubility of the resulting polymers in organic solvents. This is a critical factor for fabricating thin, uniform films required for electronic devices. The phenyl group also contributes to the π-conjugated system, influencing the material's charge transport capabilities and optical properties, such as its absorption and emission spectra. The combination of electronic modification by the methoxy group and steric/processability control by the phenyl group makes this monomer a target for designing materials with a precise balance of conductivity, stability, and ease of fabrication.

Intermediate in Chromophore and Pigment Research

The primary and most well-documented application of 3-Methoxy-N1-phenylbenzene-1,4-diamine is as a key intermediate in the synthesis of complex chromophores, particularly azo dyes and pigments.

Structural Contribution to Advanced Dye Intermediates

3-Methoxy-N1-phenylbenzene-1,4-diamine is classified as a diazo component in dye synthesis. The presence of a primary aromatic amine group (-NH₂) allows it to be readily converted into a diazonium salt through a process called diazotization. irjet.netscialert.net This reactive diazonium intermediate is then coupled with various electron-rich aromatic compounds (coupling components) to form a wide array of azo dyes.

Methodologies for Pigment Synthesis and Colorimetric Properties (from a chemical structure perspective)

The synthesis of pigments and dyes from 3-Methoxy-N1-phenylbenzene-1,4-diamine follows the classical pathway of diazotization and azo coupling. irjet.netjbiochemtech.com The process begins with dissolving the diamine in an acidic solution (e.g., hydrochloric or sulfuric acid) and cooling it to 0-5°C. scialert.net A solution of sodium nitrite (B80452) is then added to convert the primary amine into a diazonium salt. This highly reactive salt is immediately reacted with a coupling component, such as a naphthol derivative, an acetoacetanilide, or another aromatic amine, to yield the final azo compound. irjet.netscialert.net

The final color of the pigment is dictated by the electronic structure of the entire conjugated system, which is influenced by both the original diamine and the chosen coupling component. The methoxy group on the diamine ring consistently plays a role in shifting the color towards the red end of the spectrum. For example, coupling the diazonium salt of 3-Methoxy-N1-phenylbenzene-1,4-diamine with different naphthol isomers can produce a range of colors from reddish-yellow to deep browns and violets. The specific substituents on the coupling component further fine-tune the exact shade, color strength, and lightfastness of the resulting pigment.

Below is a table illustrating the relationship between the coupling component and the potential color output when using diazotized 3-Methoxy-N1-phenylbenzene-1,4-diamine.

| Coupling Component Class | Example | Typical Resulting Color Range | Key Influencing Factors |

| Naphthols | 2-Naphthol | Red, Brown | Position of hydroxyl group, additional substituents. |

| Acetoacetarylides | Acetoacetanilide | Yellow, Orange | Substituents on the anilide ring. |

| Pyrazolones | 1-Phenyl-3-methyl-5-pyrazolone | Reddish-Yellow, Orange | Substituents on the phenyl and pyrazolone (B3327878) rings. |

| Aromatic Amines | N,N-diethylaniline | Violet, Blue | Strength of the amine auxochrome. |

The properties of these synthesized dyes, including their suitability for dyeing synthetic fibers like polyester (B1180765) and nylon, are extensively studied. irjet.netresearchgate.net The final products often exhibit good uniformity and fastness, making them valuable in industrial applications. irjet.net

Structure Reactivity and Electronic Structure Relationships

Influence of Substituent Effects on Electronic Configuration and Chemical Reactivity

The electronic character of 3-Methoxy-N1-phenylbenzene-1,4-diamine is primarily dictated by the cumulative effects of the methoxy (B1213986) (-OCH3) group, the primary amino (-NH2) group, and the secondary phenylamino (B1219803) (-NH-Ph) group attached to the central benzene (B151609) ring. These substituents modulate the electron density distribution within the aromatic system, which in turn governs the molecule's reactivity, particularly in electrophilic aromatic substitution and oxidation reactions.

The methoxy group, positioned at the 3-position, is a potent electron-donating group due to the resonance effect of the oxygen atom's lone pair of electrons. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. Similarly, the amino and phenylamino groups are also electron-donating, further activating the benzene ring. The combined effect of these groups results in a highly electron-rich aromatic system.

The interplay of these electronic effects determines the regioselectivity of reactions. The strong activating and ortho-, para-directing nature of the amino and methoxy groups will dictate the positions of subsequent chemical modifications. For example, in electrophilic substitution reactions, the incoming electrophile would be expected to attack the positions most activated by these electron-donating groups.

The presence of multiple electron-donating groups also significantly impacts the redox properties of the molecule. N,N'-substituted p-phenylenediamines are known to be easily oxidized, and the presence of additional electron-donating groups like the methoxy group would be expected to lower the oxidation potential further, making the compound a potent reducing agent.

Table 1: Hammett Substituent Constants for Analagous Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -OCH₃ | 0.12 | -0.27 | Electron-donating (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strong electron-donating (Resonance) |

Note: Data is for monosubstituted benzene rings and serves as an approximation of the electronic effects in the more complex target molecule.

Impact of Molecular Conformation on Chemical Pathways and Properties

The three-dimensional structure, or conformation, of 3-Methoxy-N1-phenylbenzene-1,4-diamine plays a crucial role in determining its chemical properties and the pathways of its reactions. The key conformational feature of diarylamines, including the N1-phenylbenzene-1,4-diamine core of the target molecule, is the rotational freedom around the C-N bonds linking the aromatic rings. This rotation leads to a range of possible dihedral angles between the planes of the two benzene rings.

In the gas phase, unsubstituted diphenylamine (B1679370) adopts a "propeller-like" conformation with C2 symmetry, where the phenyl rings are twisted with respect to the C-N-C plane. This non-planar conformation arises from a balance between two opposing factors: the steric repulsion between the ortho-hydrogens on the two rings, which favors a more twisted conformation, and the electronic stabilization from π-conjugation between the nitrogen lone pair and the aromatic systems, which favors a more planar arrangement.

For 3-Methoxy-N1-phenylbenzene-1,4-diamine, the presence of the methoxy group at the 3-position can introduce additional steric and electronic effects that influence the preferred conformation. The methoxy group is relatively bulky and its interaction with the adjacent phenylamino group could influence the equilibrium of rotational isomers. Computational studies on substituted diarylamines have shown that both the nature and position of substituents can significantly alter the conformational landscape.

The dihedral angle between the aromatic rings has a direct impact on the extent of electronic communication between them. A more planar conformation allows for greater overlap of the π-orbitals, leading to enhanced electronic delocalization. This, in turn, can affect the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum, and its reactivity. For instance, a more planar conformation could stabilize a radical cation intermediate formed during oxidation, thereby lowering the oxidation potential.

The specific conformation adopted by the molecule can also dictate the feasibility and outcome of intramolecular reactions. For a cyclization reaction to occur, the reactive sites on the two aromatic rings must be able to come into close proximity, which is only possible in certain conformations.

Table 2: Typical Dihedral Angles in Diarylamine Structures

| Molecule Type | Method | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Diphenylamine (gas phase) | Electron Diffraction | 56 | Analogous System |

| N-phenyl-p-phenylenediamine | X-ray Crystallography | 30-50 | Analogous System |

Theoretical Aspects of Intramolecular Cyclization and Ring Formation

Diarylamines are precursors to a variety of heterocyclic compounds through intramolecular cyclization reactions. One of the most well-known examples is the formation of phenothiazines through the reaction of a diarylamine with sulfur. Theoretical studies on this and related cyclization reactions provide insight into the potential chemical transformations of 3-Methoxy-N1-phenylbenzene-1,4-diamine.

The formation of a phenothiazine (B1677639) from a diarylamine is believed to proceed through a mechanism involving the formation of a sulfur-bridged intermediate, followed by an intramolecular electrophilic aromatic substitution-type ring closure. The feasibility of this reaction is highly dependent on the electronic properties of the diarylamine. The presence of electron-donating groups, such as the methoxy and amino groups in 3-Methoxy-N1-phenylbenzene-1,4-diamine, would be expected to activate the aromatic rings towards this electrophilic attack, thereby facilitating the cyclization.

Computational studies on similar ring-closure reactions have elucidated the key transition states and intermediates involved. Density Functional Theory (DFT) calculations can be used to model the reaction pathway and determine the activation energies for different possible cyclization routes. For 3-Methoxy-N1-phenylbenzene-1,4-diamine, there are multiple potential sites for cyclization. The regioselectivity of the reaction would be governed by the relative stability of the possible intermediates, which is in turn influenced by the electronic effects of the substituents.

The methoxy group, being a strong ortho-, para-director, would likely direct the cyclization to the positions ortho or para to it. Similarly, the amino and phenylamino groups would also direct the reaction to their respective ortho and para positions. The final product would be the result of a complex interplay of these directing effects. Theoretical calculations can help to predict the most likely cyclization product by comparing the energies of the various possible transition states.

Furthermore, the conformation of the starting diarylamine is critical for the cyclization to occur. The molecule must adopt a conformation that brings the reactive sites on the two rings into close proximity for the C-S or C-N bond to form. Theoretical models can be used to explore the conformational space of the molecule and identify the low-energy conformations that are amenable to cyclization.

Advanced Characterization Methodologies in Academic Research

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Elucidation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For substituted N-phenyl-p-phenylenediamines, this technique provides invaluable insights into their molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern their supramolecular architecture.

In the solid state, the molecular geometry of N-phenyl-p-phenylenediamine derivatives is often non-planar. The dihedral angle between the two phenyl rings is a critical parameter, influencing the electronic properties and packing efficiency of the molecule. For instance, in the crystal structure of N-phenyl-N′-isopropyl-p-phenylenediamine, the molecule adopts a specific conformation stabilized by intermolecular hydrogen bonds. pleiades.online These hydrogen bonds, typically involving the amine protons (N-H) and nitrogen atoms or other acceptor groups, are fundamental to the formation of extended supramolecular structures, such as chains or sheets. pleiades.onlineresearchgate.net

Below is a table summarizing representative crystallographic data for an analog, N-phenyl-N′-isopropyl-p-phenylenediamine, illustrating the type of precise structural information obtained from X-ray diffraction studies.

| Parameter | Value for N-phenyl-N′-isopropyl-p-phenylenediamine pleiades.online |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.541(3) Å, b = 16.321(6) Å, c = 10.038(4) Å, β = 108.89(3)° |

| Volume (V) | 1323.3(8) ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interaction | N-H···N hydrogen bonds forming chains |

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Beyond routine characterization, advanced spectroscopic techniques are essential for a deeper understanding of the structural and dynamic properties of complex molecules like substituted phenylenediamines.

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopy allows for real-time monitoring of chemical reactions, providing crucial data on reaction kinetics, intermediates, and mechanisms without the need for sample extraction. The oxidation of aromatic amines, a common reaction pathway for this class of compounds, is frequently studied using such methods. acs.orgresearchgate.net

For example, the oxidation of aniline (B41778) or diphenylamine (B1679370), which are structurally related to 3-Methoxy-N1-phenylbenzene-1,4-diamine, can be monitored using techniques like gas chromatography (GC) or UV-Vis spectroscopy. acs.org These methods can track the disappearance of the starting material and the formation of products, such as nitro compounds, azo compounds, or polymeric materials. acs.orgnih.gov By analyzing the spectroscopic data over time, researchers can optimize reaction conditions (e.g., temperature, catalyst, oxidant concentration) to improve selectivity and yield. acs.org In-situ monitoring is particularly valuable for complex reactions where multiple products can form, helping to elucidate the pathways that lead to desired or undesired species. nih.govacs.org

Chromatographic and Separation Science Methodologies for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the analysis and purification of organic compounds, ensuring sample purity and enabling the separation of closely related isomers. For substituted N-phenyl-p-phenylenediamines, these methods are crucial for quality control and for isolating specific isomers from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nsf.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is effective for separating aromatic amines based on differences in their polarity and hydrophobicity. The presence of a methoxy (B1213986) group and two amine functionalities in 3-Methoxy-N1-phenylbenzene-1,4-diamine provides a distinct polarity that allows for its separation from starting materials, byproducts, and other isomers.

The separation of constitutional isomers (e.g., 2-methoxy vs. 3-methoxy derivatives) is a common challenge that can be addressed by optimizing HPLC conditions. researchgate.netnih.gov Parameters such as the mobile phase composition, pH, column temperature, and stationary phase chemistry are adjusted to achieve baseline resolution. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful, environmentally benign alternative to HPLC for isomer separation, offering faster analysis times and reduced organic solvent consumption. nsf.gov

The table below outlines a typical set of HPLC conditions that could be adapted for the analysis of substituted diphenylamines.

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a relevant wavelength (e.g., 254 nm or 280 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Emerging Research Perspectives and Unexplored Avenues

Potential for Catalyst Design and Organocatalysis Research

The diamine scaffold is a privileged structure in the design of ligands for metal catalysts and in the field of organocatalysis. Chiral 1,2-diamines are common components of bifunctional organocatalysts that can activate both nucleophiles and electrophiles. mdpi.com The structure of 3-Methoxy-N1-phenylbenzene-1,4-diamine could be modified to create novel catalysts for asymmetric synthesis, where the electronic and steric properties can be tuned by the methoxy (B1213986) and phenyl substituents.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The presence of hydrogen bond donors (N-H groups) and acceptors (N and O atoms) makes this molecule a candidate for constructing supramolecular assemblies. nih.gov These assemblies are formed through non-covalent interactions like hydrogen bonding and π-π stacking. Benzene (B151609) derivatives are known to form well-ordered one-dimensional fibers and nanotubes in solution. nih.gov By modifying the peripheral groups of 3-Methoxy-N1-phenylbenzene-1,4-diamine, it may be possible to direct its self-assembly into specific architectures for applications in materials science and nanotechnology.

Methodological Advancements in High-Throughput Synthesis and Screening for Chemical Discovery

The development of efficient synthetic methods for 1,3-diamines and their derivatives is an active area of research, as these compounds are important building blocks. researchgate.net Applying high-throughput synthesis and screening techniques to derivatives of 3-Methoxy-N1-phenylbenzene-1,4-diamine could rapidly generate libraries of new compounds. These libraries could then be screened for various properties, such as catalytic activity or biological function, accelerating the discovery of new functional molecules.

Exploration of Novel Reaction Pathways and Selectivity Control

Investigating new reaction pathways for this compound could unlock novel synthetic possibilities. The study of reaction mechanisms, such as those explored for the reaction between o-phenylene diamine and thiosemicarbazide, can reveal unexpected products and more efficient synthetic routes. researchgate.net Research into achieving selectivity in reactions involving the two different amine groups is crucial for its use as a versatile synthetic intermediate. Developing reactions that can functionalize the C-H bonds of the aromatic rings in a controlled manner would further expand its synthetic utility.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-N1-phenylbenzene-1,4-diamine, and how can purity be ensured during synthesis?

The synthesis of aromatic diamines like 3-Methoxy-N1-phenylbenzene-1,4-diamine typically involves nucleophilic substitution or reductive amination. For example, derivatives of benzene-1,4-diamine often utilize coupling reactions with methoxy-substituted aryl halides under palladium catalysis . Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate gradients). Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight .

Q. How can structural characterization of 3-Methoxy-N1-phenylbenzene-1,4-diamine be performed to resolve ambiguities in substituent positioning?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. If crystals are unavailable, advanced NMR techniques (e.g., -DEPT, - HSQC) can differentiate between para- and meta-substituted isomers. Computational methods like density functional theory (DFT) can predict and NMR chemical shifts for comparison with experimental data . For crystallography, SHELXL (part of the SHELX suite) is widely used for refinement, especially for small-molecule structures .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of 3-Methoxy-N1-phenylbenzene-1,4-diamine in electrophilic substitution reactions?

The methoxy group activates the benzene ring toward electrophilic substitution by donating electron density via resonance. This increases reactivity at ortho/para positions, as evidenced by bromination studies on similar compounds (e.g., rapid bromine uptake in acetic acid at 25°C). Kinetic experiments using gas chromatography (GC) or in situ IR spectroscopy can monitor reaction progress and regioselectivity. For example, benzene-1,4-diamine derivatives show distinct intermediates during alkylation, as seen in kinetic studies with benzyl alcohol .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or oxidation) during derivatization of 3-Methoxy-N1-phenylbenzene-1,4-diamine?

Side reactions are minimized by controlling stoichiometry and reaction time. For alkylation, using excess diamine (4–5 equivalents) suppresses dialkylation, as demonstrated in the synthesis of mono-benzylated benzene-1,4-diamine derivatives . Oxidation byproducts (e.g., quinone formation) are avoided by employing inert atmospheres (N/Ar) and mild oxidizing agents like HO in acidic media. Reductive workup with NaSO can reverse unintended oxidation .

Q. How can computational modeling predict the stability and electronic properties of 3-Methoxy-N1-phenylbenzene-1,4-diamine derivatives?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps), which correlate with chemical stability and redox behavior. For example, HOMO energies in Schiff base derivatives of benzene-1,4-diamine predict nucleophilic attack sites, validated by experimental reactivity data . Molecular dynamics simulations further assess stability under thermal stress (e.g., 300–500 K trajectories).

Q. What analytical methods resolve contradictory data in spectroscopic characterization (e.g., overlapping NMR peaks or ambiguous mass spectra)?

For overlapping -NMR signals, 2D NMR techniques (COSY, NOESY) clarify coupling patterns. In cases of isobaric interference in mass spectrometry (e.g., same m/z for different fragments), high-resolution mass spectrometry (HRMS) with Q-TOF analyzers provides exact mass measurements (±0.001 Da). For oxidation-prone compounds, ESI-MS in negative ion mode enhances detection of deprotonated species .

Methodological Considerations

Q. How to design kinetic experiments to study the degradation pathways of 3-Methoxy-N1-phenylbenzene-1,4-diamine under UV exposure?

Use a photoreactor with controlled UV intensity (λ = 254–365 nm) and monitor degradation via LC-MS at timed intervals. Quench aliquots with ascorbic acid to halt radical chain reactions. Identify intermediates (e.g., hydroxylated or demethoxylated products) using tandem MS/MS. Compare with DFT-predicted degradation pathways for mechanistic insights .

Q. What are best practices for handling air- and moisture-sensitive derivatives of 3-Methoxy-N1-phenylbenzene-1,4-diamine?

Store compounds under argon in flame-sealed ampoules or Schlenk flasks. Use gloveboxes (<1 ppm O) for synthesis and purification. For reactions, employ dry solvents (e.g., THF distilled over Na/benzophenone) and syringe techniques to exclude moisture. Safety protocols for amine handling (e.g., skin/eye protection) are critical due to potential sensitization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.